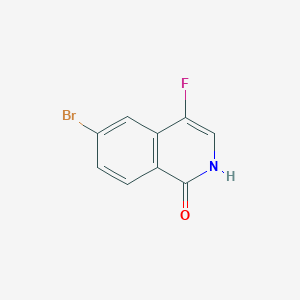
6-bromo-4-fluoro-2H-isoquinolin-1-one
Vue d'ensemble
Description
6-bromo-4-fluoro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Bromo-4-fluoro-2H-isoquinolin-1-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to explore the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a bicyclic isoquinoline framework. The presence of bromine and fluorine atoms at specific positions enhances its electronic properties, which may contribute to its biological activity. The compound's molecular formula is C9H6BrFNO, with a molecular weight of approximately 232.05 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrFNO |
| Molecular Weight | 232.05 g/mol |
| Melting Point | Not specified |
| Solubility | Organic solvents |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including various enzyme systems and receptors involved in cellular signaling pathways. For instance, similar compounds have shown interactions with dopamine receptors and Rho-kinase pathways, suggesting that this compound may modulate neurotransmitter systems or exhibit anti-inflammatory properties .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antibacterial and antifungal activities. These findings suggest that this compound could be explored as a candidate for developing new antimicrobial agents .
Anticancer Activity
Several studies have reported the anticancer potential of isoquinolinone derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines, including breast and colon cancers . The mechanism may involve the inhibition of critical signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by acting as a ligand for dopamine receptors or inhibiting Rho-kinase pathways. These actions could influence dopaminergic signaling, which is crucial for neurodegenerative disease treatment .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of isoquinolinone derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting moderate potency compared to established chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
A screening assay conducted on various isoquinolinone derivatives highlighted the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited significant growth inhibition at concentrations lower than those required for traditional antibiotics .
Propriétés
IUPAC Name |
6-bromo-4-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLVUSHURQJECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CNC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














